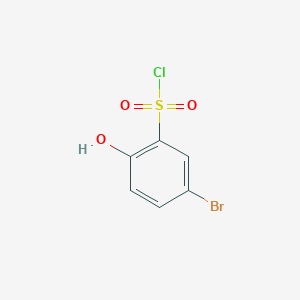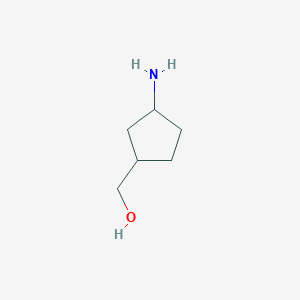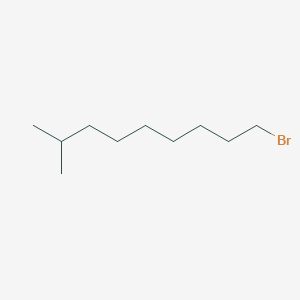
Lithium hydride (Li2H)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hydride (LiH) is an inorganic compound composed of lithium and hydrogen. It is a colorless solid, although commercial samples can appear grey due to impurities. Lithium hydride is characterized by its high melting point and reactivity with water and other protic solvents. It is the lightest ionic compound with a molar mass of 7.95 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Lithium hydride can be synthesized by the direct combination of lithium and hydrogen at elevated temperatures. The reaction is typically carried out at temperatures between 500°C and 700°C:
2Li+H2→2LiH
This reaction is highly exothermic and requires careful control of temperature and pressure .
Industrial Production Methods
Industrial production of lithium hydride involves the direct combination of lithium metal and hydrogen gas. The process is conducted in a pure iron container to prevent reactions with the container material. The product is often ground into a fine powder for further processing .
化学反応の分析
Types of Reactions
Lithium hydride undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide.
Reduction: Acts as a reducing agent in various chemical reactions.
Substitution: Reacts with water to produce lithium hydroxide and hydrogen gas.
Common Reagents and Conditions
- Reacts vigorously with water to produce lithium hydroxide and hydrogen gas:
Water: LiH+H2O→LiOH+H2
Reacts with sulfur dioxide to form lithium dithionite at temperatures above 50°C:Sulfur Dioxide: 2LiH+2SO2→Li2S2O4+H2
Reacts with acetylene to produce lithium carbide and hydrogen:Acetylene: LiH+C2H2→Li2C2+H2
特性
IUPAC Name |
tetralithium;hydride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Li.2H/q4*+1;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFSVRHSNEWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Li+].[Li+].[Li+].[Li+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li4+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
29.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12339-13-8 |
Source


|
| Record name | Dilithium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012339138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)



![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)
![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)


![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)

